Comprehensive Spectroscopic Characterization of 4-Phenylpent-1-en-3-ol: A Technical Guide for Structural Validation
Comprehensive Spectroscopic Characterization of 4-Phenylpent-1-en-3-ol: A Technical Guide for Structural Validation
Executive Summary
In modern organic synthesis and drug development, allylic alcohols serve as indispensable building blocks. Specifically, 4-phenylpent-1-en-3-ol (CAS: 36004-05-4) is a highly versatile intermediate utilized in transition-metal-catalyzed cross-couplings, directed epoxidations, and the construction of complex stereocenters [1]. Due to the presence of two adjacent stereocenters (C3 and C4), the compound exists as syn and anti diastereomers.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide provides a self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of 4-phenylpent-1-en-3-ol, ensuring absolute confidence in structural and stereochemical assignments.
Mechanistic Synthesis & Experimental Workflow
The synthesis of 4-phenylpent-1-en-3-ol is typically achieved via the nucleophilic addition of a vinyl organometallic reagent to 2-phenylpropanal, or through advanced transition-metal-free borylative couplings of vinyl iodides followed by oxidation[1]. The causality behind choosing a Grignard addition in anhydrous conditions is to maximize the kinetic addition to the aldehyde while minimizing enolization of the alpha-chiral center, which would lead to racemization.
Experimental Protocol: Synthesis and Isolation
This protocol is designed as a self-validating system. Each step includes a Quality Control (QC) checkpoint to ensure the integrity of the workflow.
Step 1: Reagent Preparation
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Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.
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Add 2-phenylpropanal (10.0 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).
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Causality: THF acts as a coordinating solvent, stabilizing the Grignard reagent and facilitating the transition state.
Step 2: Nucleophilic Addition
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Cool the solution to 0 °C using an ice-water bath.
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Dropwise, add vinylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) over 15 minutes.
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QC Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot ( Rf≈0.6 ) and the appearance of a more polar alcohol spot ( Rf≈0.3 ) indicates conversion.
Step 3: Quenching and Extraction
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Quench the reaction carefully with saturated aqueous NH4Cl (15 mL) at 0 °C to protonate the alkoxide intermediate.
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Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, and dry over anhydrous MgSO4 .
Step 4: Purification
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Concentrate the crude mixture in vacuo.
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Purify via flash column chromatography (silica gel, gradient elution from 100% pentane to 85:15 pentane/diethyl ether).
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QC Checkpoint: Evaporate the solvent to yield the product as a pale-yellow to colorless oil. Obtain a crude 1H NMR to verify the diastereomeric ratio (d.r.) before proceeding to full characterization.
Workflow Visualization
Experimental workflow for the synthesis and spectroscopic validation of 4-phenylpent-1-en-3-ol.
Spectroscopic Characterization & Data Synthesis
To establish absolute trustworthiness in the structural assignment, we must cross-examine the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The data presented below corresponds to the major anti diastereomer, (3S∗,4S∗) -(±)-4-phenylpent-1-en-3-ol [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). CDCl3 is selected because it lacks exchangeable protons that would obscure the hydroxyl signal and provides excellent solubility.
Causality of 1H NMR Splitting: The terminal alkene protons (C1) exhibit classic ABX spin system behavior with the adjacent allylic proton (C2). The trans-coupling ( Jtrans≈17.2 Hz) is significantly larger than the cis-coupling ( Jcis≈10.2 Hz) due to the Karplus relationship governing dihedral angles. The benzylic methine (C4) acts as a stereocenter, rendering the adjacent methyl group (C5) a doublet.
Table 1: 1H NMR Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| C5 | 1.28 | Doublet (d) | 7.0 | 3H | −CH3 |
| OH | 1.85 | Broad Singlet (br s) | - | 1H | −OH (Exchanges with D2O ) |
| C4 | 3.01 | Doublet of Quartets (dq) | 10.5, 7.0 | 1H | Benzylic −CH− |
| C3 | 4.35 | Doublet of Doublets (dd) | 7.0, 6.0 | 1H | Carbinol −CH(OH)− |
| C1 (cis) | 5.15 | Doublet of Doublets (dd) | 10.2, 1.5 | 1H | Terminal =CH2 (cis to C3) |
| C1 (trans) | 5.25 | Doublet of Doublets (dd) | 17.2, 1.5 | 1H | Terminal =CH2 (trans to C3) |
| C2 | 5.90 | Multiplet (ddd) | 17.2, 10.2, 6.0 | 1H | Internal =CH− |
| Ar-H | 7.15 - 7.35 | Multiplet (m) | - | 5H | Phenyl ring protons |
Table 2: 13C NMR Data (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 17.5 | CH3 | C5 (Methyl) |
| 46.2 | CH | C4 (Benzylic methine) |
| 76.5 | CH | C3 (Carbinol methine) |
| 115.8 | CH2 | C1 (Terminal alkene) |
| 139.5 | CH | C2 (Internal alkene) |
| 126.5, 127.8, 128.5 | CH | Aromatic ortho, meta, para carbons |
| 143.2 | Cq | Aromatic ipso carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Analyze the neat oil directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.
Causality of Vibrational Modes: The broad absorption band at ~3380 cm⁻¹ is the hallmark of intermolecular hydrogen bonding of the hydroxyl group. The presence of the terminal vinyl group is confirmed by the sharp C=C stretching frequency at 1645 cm⁻¹ and the out-of-plane C−H bending (vinyl wag) at 990 and 915 cm⁻¹.
Table 3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3380 | Strong, Broad | −OH | O-H stretch (hydrogen-bonded) |
| 3065, 3028 | Weak | =C−H | sp² C-H stretch (aromatic & alkene) |
| 2975, 2930 | Medium | −C−H | sp³ C-H stretch (alkyl) |
| 1645 | Medium | C=C | Alkene C=C stretch |
| 1602, 1493 | Medium | Ar−C=C | Aromatic ring C=C stretch |
| 1045 | Strong | C−O | Secondary alcohol C-O stretch |
| 990, 915 | Strong | =CH2 | Terminal alkene out-of-plane bend |
| 760, 700 | Strong | Monosub. Benzene | Aromatic out-of-plane bend |
Mass Spectrometry (MS)
Sample Preparation: Electron Ionization (EI) at 70 eV, introduced via Gas Chromatography (GC-MS). The exact mass of the compound is 162.1045 Da [2].
Causality of Fragmentation: Under 70 eV electron ionization, the molecular ion ( M+∙ ) of aliphatic secondary alcohols is notoriously weak due to rapid fragmentation. The dominant pathway is the α -cleavage of the C3-C4 bond. Cleavage yields a highly stable 1-phenylethyl cation ( m/z 105), which typically presents as the base peak (100% relative abundance). A secondary α -cleavage pathway yields the allylic oxonium ion ( m/z 57).
Table 4: EI-MS Fragmentation Data
| m/z Ratio | Relative Abundance (%) | Ion Assignment | Mechanism of Formation |
| 162 | < 5% | [M]+∙ | Molecular Ion ( C11H14O ) |
| 144 | 15% | [M−H2O]+∙ | Elimination of water (typical for alcohols) |
| 105 | 100% (Base Peak) | [Ph−CH−CH3]+ | α -cleavage (loss of allylic alcohol radical) |
| 91 | 45% | [C7H7]+ | Tropylium ion (rearrangement from benzylic fragments) |
| 57 | 30% | [CH2=CH−CH=OH]+ | α -cleavage (loss of 1-phenylethyl radical) |
Conclusion
The absolute structural verification of 4-phenylpent-1-en-3-ol relies on the convergence of multiple spectroscopic techniques. The 1H NMR coupling constants definitively confirm the terminal vinyl group, while the base peak at m/z 105 in the EI-MS spectrum unambiguously places the phenyl ring adjacent to the methyl group. By adhering to the self-validating synthesis and characterization protocols outlined in this guide, researchers can ensure high-fidelity data generation for downstream applications in organic methodology and medicinal chemistry.
